6-Bromoimidazo[1,2-a]pyrazin-8-amine
Overview
Description
6-Bromoimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. This compound is characterized by the presence of a bromine atom at the 6th position and an amine group at the 8th position of the imidazo[1,2-a]pyrazine ring system. It has a molecular formula of C6H5BrN4 and a molecular weight of 213.03 g/mol .
Mechanism of Action
Target of Action
It belongs to the class of imidazo[1,2-a]pyrazines, which are known for their strong pharmacological activity and are widely used in biomedicine, pesticides, and optoelectronic materials .
Mode of Action
Compounds in the imidazo[1,2-a]pyrazine class are known to undergo various chemical reactions, including nucleophilic substitutions and cyclization, depending on the substituents present. These reactions can lead to a wide variety of derivatives with different biological and chemical properties.
Biochemical Pathways
Result of Action
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-a]pyrazin-8-amine typically involves condensation reactions. One common method involves the condensation of imidazo[1,2-a]pyrazine-2-carboxylic acid with aliphatic or aromatic amines under specific reagents and conditions, such as microwave irradiation. Another approach includes multi-component condensation reactions for synthesizing derivatives of imidazo[1,2-a]pyrazines.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Bromoimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 6th position can be substituted by nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cyclization: Reagents and conditions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrazines, while cyclization can produce more complex heterocyclic compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
6-Bromoimidazo[1,2-a]pyrazin-8-amine can be compared with other imidazo[1,2-a]pyrazines, such as:
- 6-Chloroimidazo[1,2-a]pyrazin-8-amine
- 6-Fluoroimidazo[1,2-a]pyrazin-8-amine
- 6-Iodoimidazo[1,2-a]pyrazin-8-amine
These compounds share a similar core structure but differ in the halogen atom at the 6th position. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties.
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyrazin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVWNYGAZJHXFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C(C2=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151889 | |
Record name | Imidazo(1,2-a)pyrazin-8-amine, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117718-84-0 | |
Record name | Imidazo(1,2-a)pyrazin-8-amine, 6-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117718840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(1,2-a)pyrazin-8-amine, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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